molecular formula C19H26ClNO6 B1676922 Naloxone hydrochloride dihydrate CAS No. 51481-60-8

Naloxone hydrochloride dihydrate

Número de catálogo B1676922
Número CAS: 51481-60-8
Peso molecular: 399.9 g/mol
Clave InChI: TXMZWEASFRBVKY-FERDOLAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naloxone Hydrochloride Dihydrate (C19H21NO4·HCl·2H2O) is an opioid antagonist used for the complete or partial reversal of opioid overdose . It has a molecular weight of 399.87 .


Synthesis Analysis

The synthetic method of naloxone hydrochloride involves several steps, including refining, dissolving, filtration under diminished pressure, decompression distillation, and drying at room temperature .


Molecular Structure Analysis

The crystal structure of anhydrous naloxone hydrochloride forms one-dimensional chains through hydrogen bonds . The structure of naloxone hydrochloride dihydrate is stabilized by water molecules, causing its unit cell to shrink but the symmetry remains unchanged when compared to that of the anhydrous form .


Chemical Reactions Analysis

Naloxone is a specific, competitive opioid antagonist that acts at opioid receptors with agonist or mixed agonist-antagonist activity .


Physical And Chemical Properties Analysis

Naloxone Hydrochloride Dihydrate is anhydrous or contains two molecules of water of hydration. It contains not less than 98.0 percent and not more than 100.5 percent of naloxone hydrochloride (C19H21NO4·HCl), calculated on the dried basis .

Aplicaciones Científicas De Investigación

Opioid Overdose Treatment

  • Application Summary : Naloxone is an effective FDA-approved opioid antagonist for reversing opioid overdoses . It is available to the public and can be administered through intramuscular (IM), intravenous (IV), and intranasal spray (IN) routes .
  • Methods of Application : Naloxone is administered through IM, IV, and IN routes. The evidence indicates that the vast majority of fentanyl overdoses can be successfully reversed using two standard IM or IN dosages .

Faster-Acting Intranasal Formulation

  • Application Summary : A new intranasal powder-based naloxone formulation, FMXIN001, was developed for a more effective therapeutic intervention to manage opioid overdose .
  • Methods of Application : FMXIN001 was developed by blending drug microspheres with larger lactose monohydrate particles, that serve as diluent and carrier, as well as a disaggregating agent . The pharmacokinetics and safety of FMXIN001 versus Narcan® were compared in two clinical trials .
  • Results or Outcomes : FMXIN001 produced significantly higher exposure at the initial time points of 4, 10, and 30 min, post-administration, compared to Narcan® . Both treatments were safe and well tolerated .

Control of Calcium Turnover

  • Application Summary : In conjunction with calcium salts, naloxone has been proposed to participate in control of calcium turnover and the pain and functional activity of endocrine glands .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Addiction Research

  • Application Summary : Naloxone is studied in addiction research .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Alcoholism Research

  • Application Summary : Naloxone is also used in alcoholism research .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Analytical Applications

  • Application Summary : Naloxone hydrochloride dihydrate is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Withdrawal Syndrome Study in Morphine-Dependent Rats

  • Application Summary : Naloxone hydrochloride dihydrate has been used to study its involvement with withdrawal syndrome in morphine-dependent rats .
  • Methods of Application : Naloxone hydrochloride dihydrate was dissolved in isotonic saline and injected subcutaneously into experimental rats .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Role in Infantile Amnesia for Contextual Fear

  • Application Summary : Naloxone hydrochloride dihydrate has been used as an opioid receptor antagonist to examine the role of the endogenous opioid system in infantile amnesia for contextual fear .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Apoptosis in Cancer Cell Lines

  • Application Summary : The role of naloxone and other opioids on apoptosis in several human cancer cell lines has been probed .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Proliferation and Neurogenesis in Cultured Rat Adult Hippocampal Progenitors

  • Application Summary : Naloxone hydrochloride dihydrate has been used to study proliferation and neurogenesis in cultured rat adult hippocampal progenitors .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Modulation of the NMDA Receptor Activation Capability of the μ-Opioid Receptor Agonist

  • Application Summary : Naloxone hydrochloride dihydrate has also been utilized to modulate the NMDA receptor activation capability of the μ-opioid receptor agonist .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Withdrawal Syndrome Study in Morphine-Dependent Rats

  • Application Summary : Naloxone hydrochloride dihydrate has been used to study its involvement with withdrawal syndrome in morphine-dependent rats .
  • Methods of Application : Naloxone hydrochloride dihydrate was dissolved in isotonic saline and injected subcutaneously into experimental rats .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Role in Infantile Amnesia for Contextual Fear

  • Application Summary : Naloxone hydrochloride dihydrate has been used as an opioid receptor antagonist to examine the role of the endogenous opioid system in infantile amnesia for contextual fear .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Apoptosis in Cancer Cell Lines

  • Application Summary : The role of naloxone and other opioids on apoptosis in several human cancer cell lines has been probed .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Proliferation and Neurogenesis in Cultured Rat Adult Hippocampal Progenitors

  • Application Summary : Naloxone hydrochloride dihydrate has been used to study proliferation and neurogenesis in cultured rat adult hippocampal progenitors .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Modulation of the NMDA Receptor Activation Capability of the μ-Opioid Receptor Agonist

  • Application Summary : Naloxone hydrochloride dihydrate has also been utilized to modulate the NMDA receptor activation capability of the μ-opioid receptor agonist .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Safety And Hazards

Naloxone hydrochloride dihydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Direcciones Futuras

Naloxone-based interventions as part of health systems can reverse an opioid overdose. The findings provide theoretically informed guidance regarding the harm reduction contexts that are essential for the successful implementation of naloxone-based interventions .

Propiedades

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZWEASFRBVKY-IOQDSZRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199452
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naloxone hydrochloride dihydrate

CAS RN

51481-60-8
Record name Naloxone hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALOXONE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naloxone hydrochloride dihydrate
Reactant of Route 2
Naloxone hydrochloride dihydrate
Reactant of Route 3
Naloxone hydrochloride dihydrate
Reactant of Route 4
Naloxone hydrochloride dihydrate
Reactant of Route 5
Naloxone hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Naloxone hydrochloride dihydrate

Citations

For This Compound
334
Citations
MMA Hassan, ME Mohamed, MS Mian - Analytical Profiles of Drug …, 1985 - Elsevier
… The crystal structure of naloxone hydrochloride dihydrate was determined by Sime et a1 (8). Naloxone hydrochloride dihydrate (C19H21N04 .HC1. 2H20) is orthorhombic, space group …
Number of citations: 1 www.sciencedirect.com
RL Sime, R Forehand, RJ Sime - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
… Naloxone hydrochloride dihydrate forms colourless sturdy square prisms. The crystal used for intensity measurements was about 0.3 mm on edge. Systematic extinctions and …
Number of citations: 23 scripts.iucr.org
CL Klein, RJ Majeste, ED Stevens - Journal of the American …, 1987 - ACS Publications
… Crystal data for naloxone hydrochloride dihydrate are summarized in Table I. X-ray intensity … Initial fractionalatomic coordinates for naloxone hydrochloride dihydrate were …
Number of citations: 21 pubs.acs.org
B Patel - World Journal of Pharmacy and Pharmaceutical …, 2016 - papers.ssrn.com
… hydrochloride and Naloxone hydrochloride dihydrate were in the range of 160 – 560 μg/ml … of marketed products of Buprenorphine hydrochloride and Naloxone hydrochloride dihydrate …
Number of citations: 2 papers.ssrn.com
C Guguta, TPJ Peters, R de Gelder - Crystal Growth and Design, 2008 - ACS Publications
… The naloxone molecules in naloxone hydrochloride dihydrate are … in the network formation of naloxone hydrochloride dihydrate. The … molecules in naloxone hydrochloride dihydrate and …
Number of citations: 12 pubs.acs.org
K Sugimoto, RE Dinnebier, M Zakrzewski - Journal of pharmaceutical …, 2007 - Elsevier
… Powder samples of naloxone hydrochloride dihydrate and naltrexone hydrochloride … , small amounts of gently ground naloxone hydrochloride dihydrate and naltrexone hydrochloride …
Number of citations: 13 www.sciencedirect.com
SL Gianturco, LL Pavlech, KD Storm, SJ Yoon… - 2020 - archive.hshsl.umaryland.edu
… This report was created to assist the Food and Drug Administration (FDA) in their evaluation of the use of naloxone hydrochloride dihydrate (naloxone HCl dihydrate; UNII code: …
Number of citations: 2 archive.hshsl.umaryland.edu
C Guguta, ERH van Eck… - Crystal Growth and Design, 2009 - ACS Publications
… Dehydration of naltrexone hydrochloride tetrahydrate takes place with shrinkage of the volume of the unit cell, whereas dehydration of naloxone hydrochloride dihydrate results in an …
Number of citations: 9 pubs.acs.org
A Mostafavi, G Abedi, A Jamshidi, D Afzali, M Talebi - Talanta, 2009 - Elsevier
… of buprenorphine hydrochloride, naloxone hydrochloride dihydrate and its major impurity, … –100 μg mL −1 for naloxone hydrochloride dihydrate and noroxymorphone. The recoveries for …
Number of citations: 40 www.sciencedirect.com
A Alqurshi, Z Kumar, R McDonald, J Strang… - Molecular …, 2016 - ACS Publications
The aim of this study was to develop a freeze-dried buccal tablet for the rapid delivery of naloxone in opioid overdose. The tablet composition was optimized to produce an amorphous …
Number of citations: 18 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.